Nitrogen sulfide

Descripción

Propiedades

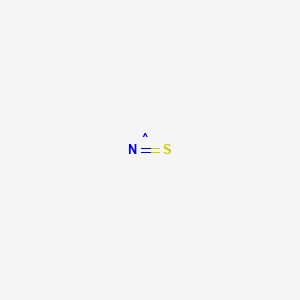

Fórmula molecular |

NS |

|---|---|

Peso molecular |

46.07 g/mol |

InChI |

InChI=1S/NS/c1-2 |

Clave InChI |

QXTCFDCJXWLNAP-UHFFFAOYSA-N |

SMILES |

[N]=S |

SMILES canónico |

[N]=S |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Nitrogen Sulfide Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of key binary nitrogen sulfide (B99878) compounds. The focus is on tetrasulfur tetranitride (S₄N₄), disulfur (B1233692) dinitride (S₂N₂), and the polymeric sulfur nitride, (SN)ₓ, which are foundational to the broader field of sulfur-nitrogen chemistry. This document details experimental protocols, presents key quantitative data in a structured format, and illustrates the synthetic relationships between these fascinating materials.

Core Nitrogen Sulfide Compounds: An Overview

Nitrogen and sulfur, being adjacent nonmetals in the periodic table with similar electronegativities, form an extensive range of covalently bonded compounds.[1] These sulfur-nitrogen species are characterized by rings and chains of alternating sulfur and nitrogen atoms.[2] The field of inorganic heterocyclic chemistry of sulfur, nitrogen, and phosphorus is a subject of significant research interest.[3] This guide will focus on the synthesis and properties of the most prominent binary sulfur nitrides.

Tetrasulfur Tetranitride (S₄N₄)

Tetrasulfur tetranitride is a vibrant orange, crystalline solid that is the most well-known binary sulfur nitride.[1] It serves as a crucial precursor for the synthesis of numerous other sulfur-nitrogen compounds, including the superconducting polymer polythiazyl, (SN)ₓ.[1][4] First synthesized in 1835, its unusual cage-like molecular structure and diverse reactivity have garnered sustained scientific interest.[4]

Synthesis of Tetrasulfur Tetranitride (S₄N₄)

The most common laboratory synthesis of S₄N₄ involves the reaction of disulfur dichloride (S₂Cl₂) with ammonia (B1221849) (NH₃).[1][4] An alternative method utilizes ammonium (B1175870) chloride (NH₄Cl) as the nitrogen source.[5]

Experimental Protocol: Synthesis from Disulfur Dichloride and Ammonia

-

Procedure:

-

Prepare a solution of disulfur dichloride in an inert solvent such as carbon tetrachloride or chloroform.

-

Cool the solution to a temperature between 0-5 °C while stirring continuously.

-

Slowly bubble ammonia gas through the cooled solution.

-

The reaction will produce a mixture of tetrasulfur tetranitride, elemental sulfur, and ammonium chloride.

-

Separate the solid products from the solvent.

-

The co-products, including heptasulfur imide (S₇NH) and elemental sulfur, can be separated by extraction with carbon disulfide followed by chromatography on silica (B1680970) gel.[4] The yield of S₄N₄ is typically around 30% based on sulfur.[4]

-

Experimental Protocol: Synthesis from Disulfur Dichloride and Ammonium Chloride

-

Reaction: 4[NH₄]Cl + 6S₂Cl₂ → S₄N₄ + 16HCl + S₈[1]

-

Procedure:

-

Heat ammonium chloride pellets in a reaction vessel.

-

Pass a stream of air and disulfur dichloride vapor through the hot ammonium chloride.

-

The exiting gases are passed through an air-cooled condenser where a purple-brown solid mixture containing S₄N₄ will deposit.[5]

-

The S₄N₄ can be purified by recrystallization from hot benzene.[5]

-

Characterization and Properties of S₄N₄

S₄N₄ has a unique "cradle" or cage-like structure with D₂d point group symmetry, as determined by single-crystal X-ray diffraction.[1][4] The molecule consists of an eight-membered ring of alternating sulfur and nitrogen atoms.[4]

| Property | Value |

| Molar Mass | 184.287 g/mol [1][4] |

| Appearance | Vivid orange, opaque crystals[1][4] |

| Melting Point | 187 °C (with decomposition)[4] |

| Density | ~2.22 g/cm³[4] |

| S-N Bond Length | ~1.62 Å[4] |

| Transannular S-S Distance | 2.586 Å[1] |

| Crystal System | Monoclinic[4] |

| Space Group | P2₁/c[4] |

| IR Absorption | 885 cm⁻¹ (characteristic)[4] |

| Raman Spectroscopy | 725 cm⁻¹ (strong band)[4] |

| ¹⁵N NMR | -297 ppm (singlet)[4] |

S₄N₄ exhibits thermochromism, appearing pale yellow below -30 °C, orange at room temperature, and deep red above 100 °C.[4] While stable in air, it is a primary explosive sensitive to shock and friction.[4]

Disulfur Dinitride (S₂N₂)

Disulfur dinitride is a colorless, crystalline solid that is a key intermediate in the synthesis of polymeric sulfur nitride.[6][7] It is a four-membered ring compound that is highly reactive and explosive.[6]

Synthesis of Disulfur Dinitride (S₂N₂)

S₂N₂ is prepared by the thermal decomposition of S₄N₄ over a silver catalyst.[6][8]

Experimental Protocol: Synthesis from Tetrasulfur Tetranitride

-

Reaction: S₄N₄ + 8Ag → 4Ag₂S + 2N₂ (overall process involves S₄N₄ → 2S₂N₂)[6]

-

Procedure:

-

Set up a vacuum apparatus with a tube containing silver metal wool.

-

Heat the silver wool to 250–300 °C.

-

Pass gaseous S₄N₄ over the hot silver wool at low pressure (approximately 1 mmHg).

-

The silver reacts with sulfur from the decomposition of S₄N₄ to form silver sulfide (Ag₂S), which catalyzes the conversion of the remaining S₄N₄ to S₂N₂.[6]

-

The resulting S₂N₂ is collected on a cold finger as colorless crystals.

-

S₂N₂ readily sublimes and is soluble in diethyl ether.[6]

-

Characterization and Properties of S₂N₂

The S₂N₂ molecule is a square planar four-membered ring with alternating sulfur and nitrogen atoms.[8][9] It is isoelectronic with the dication S₄²⁺ and possesses 6π electrons.[6]

| Property | Value |

| Molar Mass | 92.1444 g/mol [6] |

| Appearance | Colorless crystals[6] |

| Decomposition | Explosively above 30 °C[6] |

| S-N Bond Length | 1.651 Å and 1.657 Å[8] |

| Bond Angles | Close to 90°[8] |

S₂N₂ is highly sensitive to shock and decomposes explosively.[6] It spontaneously polymerizes in the solid state to form (SN)ₓ.[6] Traces of water can also induce polymerization into S₄N₄.[6]

Poly(sulfur nitride) ((SN)ₓ)

Poly(sulfur nitride), also known as polythiazyl, is a unique inorganic polymer with metallic conductivity that becomes superconducting at low temperatures.[10][11] It consists of an almost planar chain of alternating sulfur and nitrogen atoms.[10]

Synthesis of Poly(sulfur nitride) ((SN)ₓ)

(SN)ₓ is synthesized through the solid-state polymerization of S₂N₂.[6][10]

Experimental Protocol: Solid-State Polymerization of S₂N₂

-

Reaction: nS₂N₂ → 2(SN)ₓ

-

Procedure:

-

Prepare high-purity single crystals of S₂N₂ using the method described in section 3.1.

-

Allow the S₂N₂ crystals to stand at room temperature. The initially colorless crystals will turn dark blue-black and then to lustrous golden crystals of (SN)ₓ.[9]

-

The polymerization can be completed by heating at 75 °C for 2 hours.[9]

-

Analytically pure single crystals of (SN)ₓ suitable for solid-state studies can be prepared by the spontaneous room-temperature polymerization of single crystals of pure S₂N₂.[10]

Characterization and Properties of (SN)ₓ

(SN)ₓ crystals are composed of an ordered array of parallel fibers.[9] The polymer is relatively inert to oxygen and water.[10]

| Property | Value |

| Appearance | Lustrous golden crystals[9] |

| S-N Bond Lengths | 1.593 Å and 1.628 Å[9] |

| S-N-S Angle | 119.9°[9] |

| N-S-N Angle | 106.2°[9] |

| Conductivity | Metallic[10][11] |

| Superconducting Transition Temperature | Below 0.26 K[4] |

The optical reflectance of crystalline films of (SN)ₓ is metal-like for light polarized parallel to the polymer chain axis.[10]

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic relationships between the this compound compounds discussed.

Caption: Synthetic pathway from precursors to poly(sulfur nitride).

Caption: Workflow from synthesis to characterization of N-S compounds.

References

- 1. Tetrasulfur tetranitride - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. books.rsc.org [books.rsc.org]

- 4. webqc.org [webqc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Disulfur dinitride - Wikipedia [en.wikipedia.org]

- 7. Sulfur nitride | chemical compound | Britannica [britannica.com]

- 8. Sulphur-Nitrogen compounds - Chemistry Optional Notes for UPSC PDF Download [edurev.in]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chemistry.illinois.edu [chemistry.illinois.edu]

The Chemical Biology of S-N Hybrid Species: A Technical Guide for Drug Development Professionals

December 19, 2025

Abstract

Sulfur-nitrogen (S-N) hybrid species represent a diverse and fascinating class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development. Their unique electronic properties, structural diversity, and wide range of biological activities make them privileged scaffolds for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the core chemical properties of S-N hybrid species, focusing on their synthesis, structure, reactivity, and applications in drug discovery. Detailed experimental protocols, quantitative physicochemical and biological data, and visual representations of relevant signaling pathways are presented to serve as a valuable resource for researchers, scientists, and drug development professionals.

Introduction

Heterocyclic compounds containing both sulfur and nitrogen atoms are integral to numerous biological processes and are found in the core structures of many clinically approved drugs.[1][2] The incorporation of both sulfur and nitrogen within a single molecular framework gives rise to unique physicochemical properties and biological activities that are often distinct from their carbocyclic or single-heteroatom-containing counterparts.[3] This guide will delve into the key chemical characteristics of prominent S-N hybrid species, including thiazoles, thiadiazoles, benzothiazines, and phenothiazines, and explore their potential as therapeutic agents.

Physicochemical Properties of S-N Hybrid Species

The chemical and biological behavior of S-N hybrid species is dictated by their inherent physicochemical properties, including bond lengths, bond angles, and spectroscopic characteristics.

Structural and Bonding Characteristics

X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are powerful techniques for elucidating the three-dimensional structures and bonding patterns of S-N hybrid molecules.[4][5][6] The data reveals important insights into the planarity, aromaticity, and conformational flexibility of these heterocyclic systems.

Table 1: Selected Bond Lengths and Angles for Representative S-N Heterocycles

| Compound Class | Bond | Bond Length (Å) | Bond Angle | Angle (°) | Reference |

| Thiadiazole Derivative | S(1)-C(2) | 1.739(2) | C(2)-N(3)-N(4) | 112.1(2) | [7] |

| S(1)-C(5) | 1.731(2) | N(3)-N(4)-C(5) | 113.5(2) | [7] | |

| C(2)-N(3) | 1.305(3) | N(4)-C(5)-S(1) | 111.8(2) | [7] | |

| N(3)-N(4) | 1.366(3) | C(5)-S(1)-C(2) | 89.1(1) | [7] | |

| N(4)-C(5) | 1.309(3) | S(1)-C(2)-N(3) | 113.5(2) | [7] | |

| 1,4-Thiazine S,S-Dioxide | S-O (avg) | 1.435 | O-S-O | 118.5 | [8] |

| S-C (avg) | 1.775 | C-S-C | 103.2 | [8] | |

| C-N (avg) | 1.425 | S-C-C | 114.8 | [8] |

Spectroscopic Data

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for the characterization of S-N hybrid species.

Table 2: Key Spectroscopic Data for Selected S-N Heterocycles

| Compound Class | Technique | Key Signals | Reference |

| 4H-1,4-Benzothiazines | IR (cm⁻¹) | 3465–3350 (N-H stretch), 1720–1710 (C=O stretch) | [9] |

| ¹H-NMR (ppm) | 9.47–9.28 (s, 1H, N-H) | [9] | |

| 1,3,4-Thiadiazole (B1197879) Derivatives | IR (cm⁻¹) | 3282 (N-H stretch), 1705 (C=O stretch) | [10] |

| ¹H-NMR (ppm) | 9.94-10.47 (s, 1H, N-H) | [11][12] | |

| ¹³C-NMR (ppm) | 164.6–172.7 (C2 of thiazole) | [9] | |

| Phenothiazine (B1677639) Derivatives | ¹H-NMR (ppm) | Aromatic protons typically in the range of 6.8-7.5 | [13] |

| ¹³C-NMR (ppm) | Aromatic carbons typically in the range of 115-145 | [13] |

Synthesis of S-N Hybrid Species

A variety of synthetic methodologies have been developed for the construction of S-N containing heterocyclic rings. The choice of method often depends on the desired substitution pattern and the target molecule's complexity.

Synthesis of 1,3,4-Thiadiazole Derivatives

A common route to 2,5-disubstituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides with various reagents.[14][15]

Experimental Protocol: General Procedure for the Synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles [15]

-

Materials: Substituted benzoic acid, thiosemicarbazide (B42300), concentrated sulfuric acid, ethanol.

-

Procedure:

-

A mixture of the appropriate benzoic acid (0.01 mol) and thiosemicarbazide (0.01 mol) is taken in a round bottom flask.

-

Concentrated sulfuric acid is added dropwise with cooling.

-

The reaction mixture is refluxed for a specified time (typically 2-4 hours).

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled and poured onto crushed ice.

-

The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure product.

-

Synthesis of Phenothiazine Derivatives

The synthesis of the phenothiazine core can be achieved through several methods, with the Bernthsen synthesis being a classical approach.[16]

Experimental Protocol: Bernthsen Synthesis of Phenothiazine [17]

-

Materials: Diphenylamine (B1679370), sulfur, iodine (catalyst), alcohol.

-

Procedure:

-

A mixture of diphenylamine (22 g), sulfur (8.2 g), and a catalytic amount of iodine are heated together.

-

The reaction proceeds with the evolution of hydrogen sulfide (B99878) gas at a temperature of 140-150 °C.

-

Once the initial vigorous reaction subsides, the temperature is raised to 160 °C for a period of time.

-

The cooled melt is ground and extracted with water and then with dilute alcohol.

-

The resulting crude phenothiazine is recrystallized from alcohol.

-

Synthesis of S-Nitrosothiols

S-nitrosothiols are typically synthesized by the direct nitrosation of a thiol with a nitrosating agent.[18][19]

Experimental Protocol: Synthesis of S-Nitrosoglutathione (GSNO) [18]

-

Materials: Glutathione (B108866) (GSH), sodium nitrite (B80452) (NaNO₂), hydrochloric acid (HCl).

-

Procedure:

-

Glutathione is dissolved in an acidic solution (e.g., 0.5 M HCl).

-

An equimolar solution of sodium nitrite is added dropwise to the glutathione solution with stirring at room temperature.

-

The formation of GSNO is indicated by the appearance of a characteristic pink/red color.

-

The reaction is typically rapid and the product can be used in solution or isolated if necessary.

-

Biological Activities and Applications in Drug Development

S-N hybrid species exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.

Anticancer Activity

Many S-N heterocycles have demonstrated potent cytotoxic activity against various cancer cell lines. Their mechanisms of action often involve the modulation of key signaling pathways implicated in cancer progression.

Table 3: IC₅₀ Values of Selected S-N Hybrid Species against Cancer Cell Lines

| Compound Class | Compound | Cell Line | IC₅₀ (µM) | Reference |

| Thiazole (B1198619) Derivative | Compound 18 | A549, MCF-7, U-87 MG, HCT-116 | 0.50–4.75 | [1] |

| Thiazole Derivative | Compound 19 | MCF-7, U87 MG, A549, HCT116 | 0.30–0.45 | [1] |

| Thiazole Derivative | Compound 3b | PI3Kα | 0.086 ± 0.005 | [9] |

| Thiazole Derivative | Compound 6 | A549 | 12.0 ± 1.73 (µg/mL) | [11] |

| Thiazole Derivative | Compound 6 | C6 | 3.83 ± 0.76 (µg/mL) | [11] |

| Phenothiazine Derivative | CWHM-974 | Various | 1.37-14.03 | [20] |

| Phenothiazine Derivative | Fluphenazine | Various | 7.04-23.33 | [20] |

| Pegylated Phenothiazine | PPO | HepG2 | 161.3 | [18] |

| Pegylated Phenothiazine | PPO | MCF7 | 131.7 | [18] |

| Chalcone-based Phenothiazine | Compound 4b | HepG-2 | 7.14 (µg/mL) | [12] |

| Chalcone-based Phenothiazine | Compound 4k | HepG-2 | 7.61 (µg/mL) | [12] |

| Chalcone-based Phenothiazine | Compound 4k | MCF-7 | 12 (µg/mL) | [12] |

| Chalcone-based Phenothiazine | Compound 4b | MCF-7 | 13.8 (µg/mL) | [12] |

Experimental Protocol: MTT Assay for Cell Viability [10][21]

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the S-N hybrid compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

Antimicrobial Activity

S-N heterocycles are also known for their potent antimicrobial properties against a range of bacteria and fungi.[22][23][24]

Experimental Protocol: Broth Dilution Method for Minimum Inhibitory Concentration (MIC) Determination [4][25]

-

Principle: The broth dilution method is a technique used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Procedure:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilutions: Prepare serial dilutions of the S-N hybrid compound in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions (temperature and time) for microbial growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

-

Signaling Pathways Modulated by S-N Hybrid Species

The biological effects of S-N hybrid species are often mediated through their interaction with specific cellular signaling pathways.

PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making it an attractive target for drug development.[9] Several thiazole derivatives have been identified as potent inhibitors of the PI3K/Akt/mTOR pathway.[1][26]

Caption: Thiazole derivatives inhibiting the PI3K/Akt/mTOR pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another fundamental pathway that relays extracellular signals to the cell nucleus to regulate processes such as cell proliferation, differentiation, and apoptosis. S-nitrosothiols have been implicated in the modulation of MAPK signaling through the S-nitrosylation of key protein components.[3][27]

Caption: S-Nitrosothiols modulating the MAPK signaling pathway.

Conclusion

S-N hybrid species represent a rich source of structurally diverse and biologically active molecules with significant potential for the development of new drugs. Their unique chemical properties, coupled with their ability to interact with key biological targets and modulate critical signaling pathways, underscore their importance in medicinal chemistry. This technical guide has provided a foundational overview of the chemical biology of S-N hybrid species, offering valuable data and protocols to aid researchers in the design and development of the next generation of therapeutics based on these versatile scaffolds. Further exploration into the quantitative structure-activity relationships (QSAR) and the synthesis of novel derivatives will undoubtedly continue to unlock the full therapeutic potential of this important class of compounds.[28][29]

References

- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1,3,4] thiadiazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Mechanisms of S-nitrosothiol formation and selectivity in nitric oxide signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. X-Ray Structures of Some Heterocyclic Sulfones [mdpi.com]

- 9. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchhub.com [researchhub.com]

- 11. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. tandfonline.com [tandfonline.com]

- 16. texaschildrens.org [texaschildrens.org]

- 17. Quantitative crystal structure analysis of 1,3,4-thiadiazole derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 18. Pegylation of phenothiazine – A synthetic route towards potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. The anti-cancer efficacy of a novel phenothiazine derivative is independent of dopamine and serotonin receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 21. merckmillipore.com [merckmillipore.com]

- 22. researchgate.net [researchgate.net]

- 23. Applied Sciences | Special Issue : Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity [mdpi.com]

- 24. mdpi.com [mdpi.com]

- 25. pnrjournal.com [pnrjournal.com]

- 26. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Nitric oxide-mediated S-Nitrosylation contributes to signaling transduction in human physiological and pathological status (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 29. youtube.com [youtube.com]

The Emerging Role of Nitrogen Sulfide Signaling Molecules in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrogen sulfide (B99878) (NS) signaling molecules, predominantly represented by hydrogen sulfide (H₂S), have emerged as critical regulators of a vast array of physiological and pathophysiological processes. Once considered merely a toxic gas, H₂S is now recognized as the third gasotransmitter, alongside nitric oxide (NO) and carbon monoxide (CO), playing a pivotal role in cellular communication. This technical guide provides an in-depth exploration of the core biological functions of NS signaling molecules, with a focus on their synthesis, diverse physiological roles, and intricate signaling mechanisms. Detailed experimental methodologies for key assays are provided, and quantitative data are summarized for comparative analysis. Furthermore, complex signaling pathways and experimental workflows are visually represented through detailed diagrams to facilitate a comprehensive understanding of this rapidly evolving field. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting nitrogen sulfide signaling.

Introduction to this compound Signaling

Hydrogen sulfide (H₂S) is a volatile and reactive signaling molecule endogenously produced in mammalian tissues. It participates in a wide range of biological functions, from the regulation of vascular tone to neurotransmission and inflammation. The biological effects of H₂S are mediated through various mechanisms, including the post-translational modification of proteins via S-sulfhydration (also known as persulfidation), interaction with metalloproteins, and antioxidant activities. A key feature of H₂S signaling is its extensive crosstalk with other signaling pathways, most notably the nitric oxide (NO) pathway, leading to the formation of novel bioactive molecules and complex regulatory networks.

Biosynthesis of Hydrogen Sulfide

Endogenous H₂S is primarily synthesized from the amino acid L-cysteine through the action of three key enzymes: cystathionine (B15957) β-synthase (CBS), cystathionine γ-lyase (CSE), and 3-mercaptopyruvate (B1229277) sulfurtransferase (3-MST). The expression and activity of these enzymes are tissue-specific, leading to varying concentrations of H₂S in different organs.

Enzymatic Synthesis Pathways

The enzymatic production of H₂S is a tightly regulated process. The diagram below illustrates the primary pathways for endogenous H₂S synthesis.

Quantitative Data on H₂S-Producing Enzymes

The kinetic parameters of the key enzymes involved in H₂S synthesis are crucial for understanding their regulatory roles. The following table summarizes the reported kinetic data for these enzymes.

| Enzyme | Substrate | Km (mM) | Vmax (nmol/mg/min) | Tissue/Organism | Reference |

| Cystathionine β-synthase (CBS) | L-Cysteine | 1.1 - 11.7 | 0.02 - 0.2 | Murine Liver | |

| L-Homocysteine | 0.15 - 2.5 | 0.05 - 0.5 | Murine Liver | ||

| Cystathionine γ-lyase (CSE) | L-Cysteine | 0.1 - 12.4 | 1.0 - 10.0 | Murine Liver | |

| 3-Mercaptopyruvate Sulfurtransferase (3-MST) | 3-Mercaptopyruvate | 0.15 - 0.5 | 100 - 500 | Human |

Physiological Functions of this compound Signaling

H₂S is involved in a multitude of physiological processes, acting as a signaling molecule in various organ systems.

Cardiovascular System

In the cardiovascular system, H₂S is a potent vasodilator, contributing to the regulation of blood pressure. It also exhibits cardioprotective effects by reducing ischemia-reperfusion injury and inhibiting apoptosis.

Table 2: Effect of H₂S Donors on Blood Pressure in Animal Models

| H₂S Donor | Animal Model | Dose | Effect on Blood Pressure | Reference |

| NaHS | Spontaneously Hypertensive Rats | 5.6 mg/kg/day | Significant decrease in systolic and mean arterial pressure | |

| NaHS | Angiotensin II-induced Hypertensive Mice | 10 µmol/kg/day | Attenuated the increase in systolic blood pressure | |

| GYY4137 | Spontaneously Hypertensive Rats | 50 mg/kg | Time-dependent reduction in blood pressure |

Nervous System

In the nervous system, H₂S acts as a neuromodulator, facilitating long-term potentiation in the hippocampus and protecting neurons from oxidative stress.

Other Physiological Roles

H₂S also plays significant roles in inflammation, where it can exert both pro- and anti-inflammatory effects depending on the context. In the gastrointestinal tract, it regulates mucosal blood flow and protects against gastric injury.

Signaling Mechanisms of this compound

The biological effects of H₂S are mediated through several distinct signaling mechanisms.

Protein S-sulfhydration

The primary mechanism of H₂S signaling is the post-translational modification of cysteine residues in target proteins, a process known as S-sulfhydration or persulfidation. This modification can alter the structure and function of proteins, thereby modulating their activity.

Interaction with Metalloproteins

H₂S can interact with the metal centers of various proteins, including heme-containing proteins like cytochrome c oxidase, thereby modulating their activity.

Antioxidant Effects

H₂S can scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), thus protecting cells from oxidative damage.

Crosstalk with Other Signaling Pathways

H₂S signaling is intricately linked with other signaling networks, most notably the nitric oxide (NO) pathway. The interaction between H₂S and NO can lead to the formation of novel signaling molecules, such as S-nitrosothiols (RSNOs) and nitroxyl (B88944) (HNO), which have their own distinct biological activities.

Experimental Protocols

Accurate and reliable methods for the detection and quantification of H₂S and its downstream modifications are essential for advancing research in this field.

Detection of H₂S in Tissues

Method: Methylene (B1212753) Blue Assay

This colorimetric assay is a widely used method for the quantification of H₂S in biological samples.

-

Sample Preparation: Homogenize tissue samples in an ice-cold buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4).

-

H₂S Trapping: Add zinc acetate (B1210297) (1% w/v) to the homogenate to trap H₂S as zinc sulfide (ZnS).

-

Color Development: Add N,N-dimethyl-p-phenylenediamine sulfate (B86663) (20 mM in 7.2 M HCl) followed by FeCl₃ (30 mM in 1.2 M HCl) to the mixture. This reaction forms methylene blue in the presence of sulfide.

-

Quantification: Measure the absorbance at 670 nm and quantify the H₂S concentration using a standard curve prepared with NaHS.

Measurement of Protein S-sulfhydration

Method: Modified Biotin Switch Assay

This method allows for the specific detection and identification of S-sulfhydrated proteins.

-

Blocking Free Thiols: Treat the protein sample with a thiol-blocking agent, such as methyl methanethiosulfonate (B1239399) (MMTS), to block free cysteine residues.

-

Reduction of Persulfides: Selectively reduce the persulfide bond (-SSH) to a thiol (-SH) using a mild reducing agent like arsenite.

-

Labeling Newly Formed Thiols: Label the newly exposed thiol groups with a biotin-containing reagent, such as biotin-HPDP.

-

Detection and Identification: Detect biotinylated proteins by western blotting using an anti-biotin antibody or identify them by mass spectrometry after affinity purification.

Therapeutic Potential and Future Directions

The diverse physiological roles of H₂S have spurred significant interest in its therapeutic potential. H₂S-releasing drugs (donors) are being developed for a variety of conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer.

Table 3: H₂S Donor Compounds and Their Release Characteristics

| H₂S Donor | Release Trigger | Release Rate | Reference |

| NaHS/Na₂S | Hydrolysis | Rapid | |

| GYY4137 | pH-dependent hydrolysis | Slow and sustained | |

| Diallyl trisulfide (DATS) | Thiol-dependent | Rapid | |

| S-aroylthiooximes (SATO) | Thiol-dependent | Controllable |

The development of H₂S-based therapeutics requires a deep understanding of its complex biology and the ability to precisely control its delivery and concentration at the target site. Future research will likely focus on the development of tissue-specific H₂S donors and inhibitors of H₂S-producing enzymes to selectively modulate H₂S signaling for therapeutic benefit.

Conclusion

This compound signaling, primarily through the actions of H₂S, represents a fundamental and widespread mechanism of cellular regulation. Its involvement in a vast array of physiological processes underscores its importance in health and disease. This technical guide has provided a comprehensive overview of the current understanding of H₂S biology, from its synthesis and signaling mechanisms to its physiological functions and therapeutic potential. The detailed experimental protocols and summarized quantitative data are intended to equip researchers with the necessary tools and information to further explore this exciting and promising field. As our knowledge of this compound signaling continues to expand, so too will the opportunities for developing novel and effective therapies for a wide range of human diseases.

The Discovery and Elucidation of Endogenous Nitrogen Sulfide Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The traditional understanding of biological signaling has been dominated by proteins, nucleic acids, and lipids. However, the last few decades have witnessed the emergence of a new class of signaling molecules: gasotransmitters. Among these, the interplay between sulfur- and nitrogen-containing species has revealed a complex and crucial signaling network. This technical guide provides an in-depth exploration of the discovery and core mechanisms of endogenous nitrogen sulfide (B99878) pathways, focusing on the enzymatic production of hydrogen sulfide (H₂S) and its subsequent interaction with nitric oxide (NO) signaling cascades. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this burgeoning field.

Core Concepts: The Enzymatic Synthesis of Hydrogen Sulfide

Endogenous H₂S is primarily synthesized from the amino acid L-cysteine by three key enzymes: cystathionine (B15957) γ-lyase (CSE), cystathionine β-synthetase (CBS), and 3-mercaptopyruvate (B1229277) sulfurtransferase (3-MST).[1][2] The expression and activity of these enzymes are tissue-specific, leading to varying concentrations and physiological roles of H₂S throughout the body.[3]

Table 1: Key Enzymes in Endogenous H₂S Production

| Enzyme | Primary Substrate(s) | Primary Product(s) | Key Tissue Distribution |

| Cystathionine γ-lyase (CSE) | L-cysteine, L-cystathionine | H₂S, pyruvate, NH₃ | Cardiovascular system, liver, kidney[4] |

| Cystathionine β-synthetase (CBS) | L-serine, L-homocysteine | Cystathionine, H₂S | Central nervous system, liver[1] |

| 3-Mercaptopyruvate Sulfurtransferase (3-MST) | 3-Mercaptopyruvate | H₂S, pyruvate | Brain, vascular endothelium[5] |

Signaling Pathways of Endogenous Nitrogen Sulfides

The biological effects of H₂S are multifaceted and are often intertwined with the signaling pathways of nitric oxide (NO). This interaction, or "crosstalk," is a central theme in nitrogen sulfide biology and can occur at multiple levels, from mutual regulation of biosynthesis to the formation of novel signaling molecules.[1][2][6][7][8]

H₂S and NO Crosstalk: A Synergistic Relationship

H₂S and NO, both being small, membrane-permeable molecules, can influence each other's production and signaling pathways.[6][9] For instance, H₂S can enhance the activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing NO in the vasculature, through mechanisms like Akt-mediated phosphorylation.[8][9] Conversely, NO donors have been shown to increase the expression of CSE.[9] This reciprocal regulation highlights a cooperative relationship in maintaining cellular homeostasis.

Formation of S-Nitrosothiols: A Key Signaling Mechanism

A critical aspect of the H₂S/NO interaction is the formation of S-nitrosothiols (SNOs) through the reaction of NO with cysteine residues in proteins, a post-translational modification known as S-nitrosation.[10][11][12] This process is a significant mechanism of NO signaling independent of the classical soluble guanylate cyclase (sGC) pathway.[11] The formation of SNOs can be facilitated by H₂S, which can help maintain a reducing environment conducive to S-nitrosation.

References

- 1. researchgate.net [researchgate.net]

- 2. Interaction of Hydrogen Sulfide with Nitric Oxide in the Cardiovascular System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pnas.org [pnas.org]

- 5. blazingprojects.com [blazingprojects.com]

- 6. An Update on Hydrogen Sulfide and Nitric Oxide Interactions in the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Crosstalk between hydrogen sulfide and nitric oxide in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. Mechanisms of S-nitrosothiol formation and selectivity in nitric oxide signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nitrosothiol formation and S-nitrosation signaling through nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanisms of S-nitrosothiol formation and selectivity in nitric oxide signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of Nitrogen Sulfide in Cellular Redox Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The interplay between reactive nitrogen species (RNS) and reactive sulfur species (RSS) is a burgeoning field in redox biology. At the heart of this interaction lies a portfolio of S-nitrosated and sulfur-containing molecules, collectively contributing to a nuanced signaling paradigm. This technical guide delves into the pivotal role of nitrogen sulfide (B99878) species, with a primary focus on thionitrous acid (HSNO) and its derivatives, in cellular redox signaling. We will explore their formation, chemical biology, and impact on key signaling pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms. This document aims to provide researchers and drug development professionals with a comprehensive understanding of this critical signaling axis and the methodologies to investigate it.

Introduction: The H₂S/NO Crosstalk and the Birth of Nitrogen Sulfide Signaling

For decades, nitric oxide (NO) and hydrogen sulfide (H₂S) were studied as independent gasotransmitters, each with distinct roles in physiology and pathophysiology. However, a growing body of evidence reveals a profound and intricate interplay, or "crosstalk," between these two signaling molecules.[1][2] This interaction is not merely a convergence of pathways but a chemical reaction that gives rise to a new class of signaling molecules, broadly termed nitrogen sulfides. These S/N-hybrid species possess unique chemical properties and biological activities that are distinct from their parent molecules.

The initial product of the reaction between H₂S and NO donors or S-nitrosothiols (RSNOs) is believed to be thionitrous acid (HSNO), the simplest S-nitrosothiol.[3][4] HSNO is a highly reactive and unstable molecule that can undergo further reactions to generate a cascade of other bioactive species, including nitrosopersulfide (SSNO⁻), polysulfides, and nitroxyl (B88944) (HNO).[5][6] These molecules are now recognized as key mediators of the biological effects previously attributed solely to the combined action of H₂S and NO.

The Chemical Biology of this compound Species

The signaling potential of nitrogen sulfides is rooted in their unique chemical reactivity. Understanding these properties is crucial for elucidating their biological functions.

Thionitrous Acid (HSNO): As the primary product of H₂S and NO interaction, HSNO is a central player. It can be formed through the reaction of H₂S with S-nitrosothiols like S-nitrosoglutathione (GSNO).[7] HSNO itself is a potent signaling molecule, capable of diffusing across cell membranes.[4] Its biological activity stems from its ability to be metabolized into NO+, NO•, and NO- (nitroxyl, HNO), each with distinct downstream targets and signaling outcomes.[3][4]

Nitrosopersulfide (SSNO⁻): Formed from the reaction of HSNO with excess sulfide, SSNO⁻ is a more stable S/N-hybrid species.[5][8] It can act as a donor of both sulfane sulfur and NO, exhibiting sustained biological activity.[5] SSNO⁻ has been shown to be a potent activator of the Keap-1/Nrf2 antioxidant response pathway, highlighting its role in cellular defense mechanisms.[9]

Polysulfides (H₂Sₙ): These species are both intermediates and products of SSNO⁻ synthesis and decomposition. They contribute to the overall signaling landscape of the H₂S/NO axis and have been implicated in vasodilation.[5]

Nitroxyl (HNO): HSNO is considered a potential precursor for HNO, a highly reactive molecule with distinct pharmacology from NO.[3][5] HNO is particularly reactive towards thiols, leading to the formation of sulfinamides and disulfides, thereby modulating protein function.[10][11]

Quantitative Data on this compound Signaling

The transient nature and low cellular concentrations of this compound species make their quantification challenging. However, kinetic studies and measurements in cellular systems are beginning to provide a quantitative framework for their signaling roles.

| Parameter | Value | Species | Condition | Reference |

| Reaction Rate Constants | ||||

| NO• + GSH (apparent second-order) | 0.080 ± 0.008 M⁻¹s⁻¹ | NO•, GSH | pH 7.4, 37°C, anaerobic | [12] |

| Protein thiol + H₂O₂ | 10 to 10⁶ M⁻¹s⁻¹ | Protein thiols, H₂O₂ | Cellular environment | [13] |

| Cellular Effects | ||||

| Half-life of NO• with 5 mM GSH | ~30 min | NO• | 37°C, pH 7.4, anaerobic | [12] |

| Intracellular GSH decrease with ~18 µM NO• | 50% in ~60 min | NO• | MCF-7 cells, anaerobic | [12] |

| eNOS phosphorylation (Ser1177) with NaHS | Peak at 30 min | eNOS | Endothelial cells | [14] |

| cGMP increase with 100 µM sulfide | Significant increase | cGMP | NO reporter cells | [5][15] |

| Reported Concentrations | ||||

| Plasma sulfide | Micromolar range | H₂S | Tissues | [3] |

Key Signaling Pathways Modulated by Nitrogen Sulfides

This compound species exert their biological effects by modulating critical cellular signaling pathways.

The eNOS/NO Signaling Pathway

One of the most well-characterized targets of the H₂S/NO crosstalk is the endothelial nitric oxide synthase (eNOS) pathway. H₂S has been shown to enhance NO production by stimulating the phosphorylation of eNOS at its activating site, Serine 1177.[14][16] This process is mediated by the activation of upstream kinases, primarily Akt and p38 MAPK.[1][14][17]

The Keap-1/Nrf2 Antioxidant Response Pathway

Nitrosopersulfide (SSNO⁻) has been identified as a potent activator of the Keap-1/Nrf2 pathway.[9] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap-1. SSNO⁻ is thought to modify cysteine residues on Keap-1, leading to the release and nuclear translocation of Nrf2, where it initiates the transcription of its target genes.

Experimental Protocols

Investigating the role of nitrogen sulfides requires specialized techniques for their generation and detection due to their high reactivity and low concentrations in biological systems.

Synthesis and Handling of this compound Precursors

Directly working with HSNO is challenging due to its instability. Therefore, researchers often generate it in situ or use donor molecules.

In situ generation of HSNO: HSNO can be generated by reacting an S-nitrosothiol (e.g., GSNO) with a sulfide salt (e.g., Na₂S or NaHS) in a buffered solution.[3] The reaction is rapid, and the resulting HSNO can be used immediately for experiments. It is crucial to perform these experiments under anaerobic conditions to minimize side reactions.

Handling of Sulfide Donors:

-

Prepare stock solutions of Na₂S or NaHS fresh for each experiment in degassed buffer to prevent oxidation.

-

Store solid sulfide salts under an inert atmosphere (e.g., argon or nitrogen).

-

Be aware of the release of toxic H₂S gas, especially in acidic conditions. Work in a well-ventilated fume hood.

Detection of this compound Species

A variety of methods can be employed to detect and characterize this compound species.

Mass Spectrometry (MS): High-resolution mass spectrometry is a powerful tool for the direct detection of HSNO and other S/N-hybrid species.[3]

-

Sample Preparation: Biological samples (e.g., cell lysates, plasma) should be snap-frozen in liquid nitrogen immediately after collection to prevent the degradation of reactive species.

-

Instrumentation: Electrospray ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Orbitrap) is commonly used.

-

Data Analysis: The identification of HSNO is based on its accurate mass-to-charge ratio (m/z). Isotopic labeling (e.g., using ¹⁵N-labeled NO donors or ³⁴S-labeled sulfide) can be used to confirm the identity of the detected species.

References

- 1. researchgate.net [researchgate.net]

- 2. An Update on Thiol Signaling: S-Nitrosothiols, Hydrogen Sulfide and a Putative Role for Thionitrous Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical Characterization of the Smallest S-Nitrosothiol, HSNO; Cellular Cross-talk of H2S and S-Nitrosothiols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical Characterization of the Smallest S-Nitrosothiol, HSNO; Cellular Cross-talk of H₂S and S-Nitrosothiols [dspace.mit.edu]

- 5. Key bioactive reaction products of the NO/H2S interaction are S/N-hybrid species, polysulfides, and nitroxyl - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Nitrosopersulfide (SSNO−) decomposes in the presence of sulfide, cyanide or glutathione to give HSNO/SNO−: consequences for the assumed role in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nitrosopersulfide (SSNO-) targets the Keap-1/Nrf2 redox system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hydropersulfides (RSSH) and Nitric Oxide (NO) Signaling: Possible Effects on S-Nitrosothiols (RS-NO) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of Nitroxyl-induced Modifications in Human Platelet Proteins Using a Novel Mass Spectrometric Detection Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Kinetics of the reaction between nitric oxide and glutathione: implications for thiol depletion in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Model of Redox Kinetics Implicates the Thiol Proteome in Cellular Hydrogen Peroxide Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Crosstalk between hydrogen sulfide and nitric oxide in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Examining the reaction of NO and H2S and the possible cross-talk between the two signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Hydrogen sulfide cytoprotective signaling is endothelial nitric oxide synthase-nitric oxide dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Hydrogen sulfide, an enhancer of vascular nitric oxide signaling: mechanisms and implications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Thionitrous Acid (HSNO)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thionitrous acid (HSNO), the simplest S-nitrosothiol, is a highly reactive and transient signaling molecule at the intersection of nitric oxide (NO) and hydrogen sulfide (B99878) (H₂S) biochemistry. Its role in S-nitrosation of proteins and its potential as a mediator in various physiological and pathological processes have made it a subject of intense research. This technical guide provides a comprehensive overview of the core physicochemical properties of HSNO, detailed experimental methodologies for its study, and a depiction of its involvement in cellular signaling.

Core Physicochemical Properties

Due to its instability, the characterization of HSNO has heavily relied on a combination of theoretical calculations and specialized experimental techniques, such as matrix isolation spectroscopy. The molecule exists as two conformers, cis-HSNO and trans-HSNO, with the cis form being the more stable isomer.

Data Presentation

A summary of the key quantitative physicochemical properties of thionitrous acid is presented in Table 1.

Table 1: Physicochemical Properties of Thionitrous Acid (HSNO)

| Property | Value | Method of Determination |

| Molecular Formula | HSNO | - |

| Molecular Weight | 63.08 g/mol | Calculation |

| Isomers | cis-HSNO and trans-HSNO | Theoretical Calculations |

| Relative Stability | cis-HSNO is more stable | Theoretical Calculations |

| S-N Bond Length | ~1.84 Å | Theoretical Calculations |

| N=O Bond Length | ~1.18 Å | Theoretical Calculations |

| H-S-N Bond Angle | ~95-97° | Theoretical Calculations |

| S-N=O Bond Angle | ~111-115° | Theoretical Calculations |

| Vibrational Frequencies (in Ar matrix) | ν(N=O): ~1680 cm⁻¹; ν(S-N): ~650 cm⁻¹ | Matrix Isolation IR Spectroscopy |

| UV-Vis Absorption (gas phase) | λmax ≈ 340 nm, 540-600 nm | Spectrophotometry |

| Half-life (pH 7.4) | a few seconds | Kinetic Studies |

| Primary Decomposition Pathway | Homolytic cleavage of the S-N bond to HS• and NO• | Theoretical & Experimental Studies |

Experimental Protocols

The transient nature of HSNO necessitates specialized and carefully controlled experimental procedures for its generation and characterization. Standardized protocols for the synthesis of stable HSNO solutions are not well-established in the literature due to its inherent instability. Therefore, in situ generation is the most common approach.

In Situ Generation of Thionitrous Acid for Spectroscopic and Biological Studies

This protocol describes the generation of HSNO in solution for immediate use in spectroscopic analysis or biological assays.

Objective: To generate HSNO in situ through the reaction of a nitrosating agent with a sulfide source.

Materials:

-

S-nitrosoglutathione (GSNO) or other S-nitrosothiols (as NO⁺ donor)

-

Sodium hydrosulfide (B80085) (NaHS) or hydrogen sulfide (H₂S) gas

-

Phosphate-buffered saline (PBS), pH 7.4, deoxygenated

-

Reaction vessel (e.g., a sealed cuvette for UV-Vis spectroscopy or a reaction tube)

-

Spectrophotometer or other analytical instrument

Procedure:

-

Prepare a stock solution of the S-nitrosothiol (e.g., 1 mM GSNO) in deoxygenated PBS.

-

Prepare a stock solution of the sulfide source (e.g., 10 mM NaHS) in deoxygenated PBS. Note: NaHS solutions should be prepared fresh.

-

For spectroscopic analysis, add the S-nitrosothiol solution to a sealed cuvette.

-

Initiate the reaction by injecting the sulfide solution into the cuvette. The final concentrations should be optimized for the specific experiment (e.g., 100 µM GSNO and 200 µM NaHS).

-

Immediately begin data acquisition (e.g., UV-Vis spectral scans) to observe the formation and decay of HSNO. The formation of HSNO can be monitored by changes in the absorbance spectrum.

-

For biological assays, the reaction can be carried out in a suitable reaction vessel, and the resulting mixture containing HSNO can be immediately introduced to the biological system under investigation.

Workflow for In Situ Generation and Analysis of HSNO

Caption: Workflow for the in situ generation and analysis of HSNO.

Matrix Isolation Infrared Spectroscopy of Thionitrous Acid

This technique is crucial for obtaining structural information about highly reactive species like HSNO by trapping them in an inert solid matrix at cryogenic temperatures.

Objective: To isolate and obtain the infrared spectrum of HSNO.

Materials:

-

A suitable precursor for HSNO in the gas phase (e.g., a mixture of H₂S and N₂O₃, or photolysis of a precursor like thionylimide, HNSO)

-

Inert matrix gas (e.g., Argon, Neon)

-

Cryostat equipped with a cold window (e.g., CsI for IR spectroscopy)

-

High-vacuum system

-

Fourier-transform infrared (FTIR) spectrometer

Procedure:

-

The cryostat window is cooled to a cryogenic temperature (typically 4-20 K).

-

A gaseous mixture of the HSNO precursor and a large excess of the inert matrix gas (e.g., 1:1000 ratio) is prepared in a vacuum line.

-

This gas mixture is slowly deposited onto the cold window under high vacuum. The precursor molecules and the inert gas co-condense, forming a solid matrix where HSNO can be generated and trapped.

-

If a photolytic precursor is used, the matrix is irradiated with UV light of a specific wavelength to generate HSNO.

-

The infrared spectrum of the matrix is recorded using an FTIR spectrometer. The low temperature and isolation prevent the rapid decomposition of HSNO, allowing for the detection of its characteristic vibrational modes.

Diagram of Matrix Isolation Spectroscopy Setup

Caption: Schematic of a matrix isolation IR spectroscopy experiment for HSNO.

Signaling Pathways

HSNO is a key intermediate in the crosstalk between NO and H₂S signaling pathways. Its primary mode of action is believed to be through S-nitrosation, a post-translational modification of cysteine residues in proteins, which can modulate their function.

HSNO-Mediated Protein S-Nitrosation Pathway

Caption: HSNO formation and its role in protein S-nitrosation and signaling.

The Intricate Dance of Defense: A Technical Guide to the Interaction of Nitrogen Sulfides and Reactive Oxygen Species

For Immediate Release

A Deep Dive into the Chemical and Biological Crosstalk between Nitrogen Sulfides and Reactive Oxygen Species (ROS), Offering Insights for Therapeutic Development.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the multifaceted interactions between nitrogen sulfide (B99878) species, such as hydrogen sulfide (H₂S) and nitroxyl (B88944) (HNO), and reactive oxygen species (ROS). Understanding this complex interplay is crucial for developing novel therapeutic strategies that target oxidative stress, a key pathological factor in a myriad of diseases.

Executive Summary

Nitrogen sulfides, once considered merely toxic gases, are now recognized as vital endogenous signaling molecules with potent cytoprotective effects. A significant part of their biological activity stems from their ability to modulate the cellular redox environment through direct and indirect interactions with ROS. This document elucidates the chemical kinetics of these reactions, explores the modulation of key cellular signaling pathways, and provides detailed protocols for the experimental investigation of these phenomena.

Chemical Reactivity: A Quantitative Perspective

The antioxidant capacity of nitrogen sulfides is rooted in their direct chemical reactions with various ROS. The efficiency of these interactions is dictated by their reaction rate constants. While hydrogen sulfide (H₂S) is a weak reducing agent in its undissociated form, its anionic form, hydrosulfide (B80085) (HS⁻), which predominates at physiological pH, is a potent one-electron reductant.[1]

Hydrogen Sulfide (H₂S) Interactions with ROS

H₂S and its anionic form, HS⁻, exhibit varying degrees of reactivity with key ROS, including superoxide (B77818) (•O₂⁻), hydrogen peroxide (H₂O₂), hydroxyl radical (•OH), and peroxynitrite (ONOO⁻).

| Reactant 1 | Reactant 2 | Second-Order Rate Constant (k) [M⁻¹s⁻¹] | Conditions |

| H₂S/HS⁻ | Peroxynitrite (ONOO⁻) | 3.3 x 10³ - 8 x 10³ | pH 7.4, 23-37°C |

| H₂S/HS⁻ | Hydrogen Peroxide (H₂O₂) | 0.73 ± 0.03 | pH 7.4, 37°C |

| H₂S/HS⁻ | Nitrogen Dioxide (•NO₂) | 1.2 x 10⁷ | pH 7.5, 25°C |

This table summarizes key reaction rate constants for H₂S with various ROS. The data highlights the particularly rapid reaction with the potent oxidant peroxynitrite.

The reaction with peroxynitrite is particularly significant. H₂S effectively scavenges this highly damaging ROS, preventing protein nitration and apoptosis.[2] This reaction proceeds via an associative mechanism, forming a proposed intermediate, sulfinyl nitrite (B80452) (HS(O)NO), which can then act as a nitric oxide (NO) donor.[2]

Nitroxyl (HNO) Interactions with ROS

Nitroxyl (HNO), the one-electron reduced and protonated form of nitric oxide, displays a distinct reactivity profile compared to H₂S. A notable reaction is its interaction with molecular oxygen to produce peroxynitrite.

| Reactant 1 | Reactant 2 | Second-Order Rate Constant (k) [M⁻¹s⁻¹] | Conditions |

| HNO | Molecular Oxygen (O₂) | 1.8 x 10⁴ | pH 7.4 |

This table highlights the rate constant for the reaction of HNO with molecular oxygen, a significant pathway for the endogenous formation of peroxynitrite.

The formation of peroxynitrite from the reaction of HNO with oxygen has significant biological implications, suggesting that under aerobic conditions, HNO donors could be a source of this potent oxidant.[3] While direct kinetic data for the reactions of HNO with superoxide and hydrogen peroxide are not extensively characterized, theoretical studies suggest a complex reaction pathway with H₂O₂.[4][5]

Modulation of Cellular Signaling Pathways

Beyond direct scavenging, nitrogen sulfides exert profound effects on cellular redox homeostasis by modulating key signaling pathways that control the expression of antioxidant and anti-inflammatory genes.

The Keap1/Nrf2 Antioxidant Response Pathway

A primary mechanism by which H₂S confers cytoprotection is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). H₂S can induce the S-sulfhydration of specific cysteine residues on Keap1 (notably Cys151), leading to a conformational change that releases Nrf2.[1] The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating the expression of enzymes like heme oxygenase-1 (HO-1), thioredoxin-1 (Trx1), and components of the glutathione (B108866) synthesis pathway.[1][2]

The NF-κB Inflammatory Pathway

Hydrogen sulfide also plays a critical role in modulating inflammatory responses, primarily through its interaction with the Nuclear Factor-kappa B (NF-κB) signaling pathway. In many instances, H₂S has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines.[6][7] One proposed mechanism involves the S-sulfhydration of the p65 subunit of NF-κB at cysteine-38. This modification can enhance its binding to the co-activator RPS3, which paradoxically can have anti-apoptotic effects.[8] The interplay between H₂S and NF-κB is complex and context-dependent, with some studies suggesting that H₂S can attenuate inflammation by preventing the degradation of the inhibitory protein IκBα.

Key Experimental Protocols

The study of nitrogen sulfide and ROS interactions necessitates a range of specialized experimental techniques. Below are detailed methodologies for key assays.

Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

Principle: DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF), which can be quantified.

Protocol:

-

Cell Seeding: Plate cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.

-

Cell Treatment: Treat cells with the desired concentrations of this compound donors and/or ROS inducers for the specified duration.

-

DCFH-DA Loading:

-

Prepare a 10 mM stock solution of DCFH-DA in DMSO.

-

Dilute the stock solution to a final working concentration of 10-20 µM in serum-free medium.

-

Remove the treatment medium from the cells and wash once with warm PBS.

-

Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C, protected from light.

-

-

Washing: Remove the DCFH-DA solution and wash the cells twice with warm PBS.

-

Fluorescence Measurement:

-

Add PBS or a suitable buffer to the wells.

-

Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.

-

Alternatively, visualize the fluorescence using a fluorescence microscope.

-

Quantification of Hydrogen Sulfide using the Methylene (B1212753) Blue Method

Principle: This colorimetric assay is based on the reaction of sulfide with N,N-dimethyl-p-phenylenediamine in the presence of ferric chloride (FeCl₃) under acidic conditions to form the stable blue dye, methylene blue. The absorbance of the resulting solution is proportional to the sulfide concentration.

Protocol:

-

Sample Collection and Preservation:

-

Collect biological samples (e.g., plasma, tissue homogenate).

-

To trap H₂S, immediately add zinc acetate (B1210297) solution (1% w/v) to the sample to precipitate zinc sulfide (ZnS).

-

-

Methylene Blue Reaction:

-

In a microcentrifuge tube, add the sample containing precipitated ZnS.

-

Add 20 mM N,N-dimethyl-p-phenylenediamine sulfate (B86663) in 7.2 M HCl.

-

Add 30 mM FeCl₃ in 1.2 M HCl.

-

Vortex and incubate at room temperature for 15-20 minutes in the dark.

-

-

Protein Precipitation: Add 10% trichloroacetic acid (TCA) to precipitate proteins.

-

Centrifugation: Centrifuge at 10,000 x g for 5 minutes.

-

Absorbance Measurement: Transfer the supernatant to a 96-well plate and measure the absorbance at 670 nm.

-

Quantification: Determine the H₂S concentration using a standard curve prepared with known concentrations of sodium hydrosulfide (NaHS).

Detection of Nrf2 Nuclear Translocation by Western Blotting

Principle: This technique is used to quantify the amount of Nrf2 protein that has translocated from the cytoplasm to the nucleus upon stimulation, which is a key indicator of its activation.

Protocol:

-

Cell Treatment and Lysis:

-

Treat cells with the desired compounds.

-

Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercially available kit or a standard protocol.

-

-

Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic fractions using a BCA or Bradford assay.

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each fraction by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody specific for Nrf2 overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane and add an enhanced chemiluminescence (ECL) substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

-

Analysis: Quantify the band intensity and normalize to a nuclear loading control (e.g., Lamin B) and a cytoplasmic loading control (e.g., GAPDH) to determine the relative amount of Nrf2 in each fraction.

Conclusion and Future Directions

The intricate relationship between nitrogen sulfides and reactive oxygen species represents a critical axis in cellular redox signaling and defense. H₂S, through both direct ROS scavenging and modulation of the Nrf2 and NF-κB pathways, emerges as a key player in maintaining cellular homeostasis. While the chemistry of H₂S is becoming increasingly clear, the precise biological roles and reaction kinetics of other this compound species, such as nitroxyl, warrant further investigation. A deeper understanding of these interactions will undoubtedly pave the way for the development of innovative therapeutic agents that can harness the protective power of nitrogen sulfides to combat diseases rooted in oxidative stress and inflammation.

References

- 1. diabetesjournals.org [diabetesjournals.org]

- 2. Hydrogen Sulfide Mediates Cardioprotection Through Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The Chemistry of HNO: Mechanisms and Reaction Kinetics [frontiersin.org]

- 4. par.nsf.gov [par.nsf.gov]

- 5. Hidden complexities in the reaction of H2O2 and HNO revealed by ab initio quantum chemical investigations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. Hydrogen sulphide induces HIF-1α and Nrf2 in THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hydrogen Sulfide: An Emerging Regulator of Oxidative Stress and Cellular Homeostasis—A Comprehensive One-Year Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hydrogen sulfide-linked sulfhydration of NF-κB mediates its anti-apoptotic actions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Nitrosopersulfide (SSNO⁻): Formation, Stability, and Core Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrosopersulfide (SSNO⁻), a key S/N-hybrid molecule, has emerged as a critical player in the intricate chemical crosstalk between nitric oxide (NO) and hydrogen sulfide (B99878) (H₂S), two fundamental gaseous signaling molecules. This technical guide provides a comprehensive overview of the formation, stability, and chemical properties of SSNO⁻, alongside its significant biological activities. Detailed experimental protocols for its synthesis, detection, and the assessment of its bioactivity are presented to facilitate further research in this burgeoning field. Quantitative data are summarized in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized through detailed diagrams to offer a clear and concise understanding of the core concepts surrounding this unique molecule. The insights provided herein are aimed at researchers, scientists, and professionals in drug development seeking to explore the therapeutic potential of targeting the NO/H₂S signaling nexus.

Introduction

The signaling pathways of nitric oxide (NO) and hydrogen sulfide (H₂S) were once studied in isolation. However, a growing body of evidence now points to a significant and complex interplay between these two gasotransmitters, with their interactions giving rise to novel, biologically active species. At the heart of this chemical crosstalk lies nitrosopersulfide (SSNO⁻), an S/N-hybrid molecule that has garnered considerable attention for its unique chemical properties and potent biological effects.

SSNO⁻ is formed from the reaction of NO or its derivatives, such as S-nitrosothiols (RSNOs), with sulfide. It is characterized by a distinctive yellow color in solution and a strong UV-visible absorbance maximum at approximately 412 nm in aqueous buffers. While its stability is a subject of ongoing research and debate, with some studies suggesting it is relatively stable under physiological conditions and others indicating rapid decomposition in the presence of certain thiols, its role as a signaling molecule is becoming increasingly clear. SSNO⁻ can act as a donor of both NO and sulfane sulfur, thereby influencing a range of physiological processes, including vasodilation and cellular redox signaling.

This guide aims to provide a detailed technical overview of the current understanding of SSNO⁻, with a focus on its formation, stability, and key biological functions. By presenting quantitative data, detailed experimental protocols, and visual representations of complex pathways, we hope to equip researchers with the knowledge and tools necessary to advance our understanding of this fascinating molecule and its potential therapeutic applications.

Formation of Nitrosopersulfide (SSNO⁻)

Nitrosopersulfide is primarily formed through the reaction of nitric oxide (NO) or S-nitrosothiols (RSNOs) with hydrogen sulfide (H₂S) or persulfides. The reaction is particularly efficient when sulfide is present in excess.

The formation can proceed through the intermediate thionitrous acid (HSNO), which is highly reactive and transient. The reaction of HSNO with another sulfide molecule leads to the formation of the more stable SSNO⁻.

Key Formation Pathways:

-

From NO and H₂S: The direct reaction of NO with sulfide in aqueous solution at physiological pH generates SSNO⁻.

-

From S-Nitrosothiols (RSNOs) and H₂S: This is a common method for generating SSNO⁻ in vitro. The reaction of an RSNO, such as S-nitrosoglutathione (GSNO) or S-nitrosopenicillamine (SNAP), with excess sulfide leads to the accumulation of SSNO⁻.

A key reaction in the formation of nitrosopersulfide (SSNO⁻) is the interaction between S-nitrosothiols (RSNOs) and hydrogen sulfide (H₂S). This reaction proceeds rapidly, with the initial formation of the transient intermediate thionitrous acid (HSNO). Subsequently, HSNO can react with another molecule of H₂S to yield the more stable SSNO⁻. The direct reaction of nitric oxide (NO) with sulfide at physiological pH also serves as a significant pathway for SSNO⁻ generation. The formation of SSNO⁻ is often favored in conditions where sulfide is in excess.

Stability and Decomposition of Nitrosopersulfide (SSNO⁻)

The stability of SSNO⁻ is a critical aspect of its biological function and is a subject of considerable scientific discussion. Some studies report that SSNO⁻ is relatively stable in aqueous solutions at physiological pH, with a half-life of approximately one hour at room temperature. This stability is reportedly enhanced in the presence of excess sulfide.

Conversely, other research indicates that SSNO⁻ is labile and decomposes readily in the presence of nucleophiles such as thiols (e.g., glutathione) and cyanide. This decomposition can lead to the formation of various products, including nitric oxide (NO), nitroxyl (B88944) (HNO), and polysulfides. The discrepancy in reported stability may be attributed to differences in experimental conditions, such as the purity of SSNO⁻ preparations and the composition of the reaction media.

Decomposition Pathways:

-

Homolytic Cleavage: SSNO⁻ can undergo homolytic cleavage of the S-N bond to release NO and a persulfide radical (SS⁻•).

-

Reaction with Thiols: The reaction with thiols can lead to the formation of other S-nitrosothiols and polysulfides.

Quantitative Data

The following tables summarize key quantitative data related to the properties and reactivity of nitrosopersulfide.

Table 1: Spectroscopic and Stability Data for Nitrosopersulfide (SSNO⁻)

| Parameter | Value | Conditions | Reference |

| UV-Visible λmax | ~412 nm | Aqueous buffer, pH 7.4 | |

| 448 nm | Dimethylformamide (DMF) | ||

| Molar Extinction Coefficient (ε) | ~6000 M⁻¹cm⁻¹ | Aqueous buffer, pH 7.4 | |

| Half-life (t1/2) | ~1 hour | Room temperature, aqueous solution, pH 7.4 |

Table 2: Reactivity of Nitrosopersulfide (SSNO⁻)

| Reactant | Products | Conditions | Significance | Reference |

| Thiols (e.g., Glutathione) | Polysulfides, other RSNOs | Physiological pH | Modulates SSNO⁻ stability and signaling | |

| Cyanide | Decomposition | - | Indicates susceptibility to nucleophilic attack | |

| Decomposition | NO, HNO, Polysulfides | Spontaneous or induced | Releases bioactive signaling molecules |

Biological Activities and Signaling Pathways

Nitrosopersulfide is a potent signaling molecule that can influence several physiological pathways, primarily through the release of NO and sulfane sulfur species.

Vasodilation via the NO-sGC-cGMP Pathway

One of the most well-characterized effects of SSNO⁻ is its ability to induce vasodilation. This is primarily mediated by the release of NO, which activates soluble guanylyl cyclase (sGC) in vascular smooth muscle cells. The activation of sGC leads to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger that triggers a cascade of events culminating in smooth muscle relaxation and vasodilation.

Activation of the Keap1-Nrf2 Antioxidant Response Pathway

SSNO⁻ has also been shown to activate the Keap1-Nrf2 signaling pathway, a critical cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1, which facilitates its degradation. SSNO⁻, or its decomposition products, can modify cysteine residues on Keap1, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression.

Nitrosopersulfide (SSNO⁻) has been identified as a potent activator of the Keap1-Nrf2 pathway, a key regulator of cellular antioxidant responses. Under normal conditions, Keap1 binds to the transcription factor Nrf2, leading to its ubiquitination and subsequent degradation by the proteasome. SSNO⁻, likely through the action of its decomposition products such as NO and polysulfides, can modify critical cysteine residues on Keap1. This modification induces a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction and preventing Nrf2 degradation. As a result, stabilized Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a suite of cytoprotective genes. Studies have shown that both NO scavenging and inhibition of thiol sulfuration can abrogate SSNO⁻-induced Nrf2 activation, highlighting the dual role of its breakdown products in this process.

Experimental Protocols

This section provides detailed methodologies for the synthesis, detection, and bioactivity assessment of nitrosopersulfide.

Synthesis of Nitrosopersulfide (SSNO⁻)

In situ Generation of SSNO⁻ for Bioactivity Assays:

-

Reagents:

-

S-nitrosothiol (e.g., S-nitrosopenicillamine, SNAP) stock solution (e.g., 10 mM in DMSO).

-

Sodium hydrosulfide (B80085) (NaHS) stock solution (e.g., 100 mM in deoxygenated water, freshly prepared).

-

Phosphate-buffered saline (PBS), pH 7.4.

-

-

Procedure:

-

Prepare the final reaction mixture in PBS.

-

Add the desired final concentration of SNAP to the PBS.

-

Add an excess of NaHS (e.g., 10-fold molar excess over SNAP) to the SNAP solution.

-

Incubate the mixture for a short period (e.g., 1-5 minutes) at room temperature to allow for the formation of SSNO⁻.

-

The resulting yellow solution containing SSNO⁻ can be used directly for bioactivity assays. The formation of SSNO⁻ can be confirmed by measuring the absorbance at ~412 nm.

-

Synthesis of a Crystalline Salt of SSNO⁻ (PNP⁺SSNO⁻):

Note: This synthesis should be performed under an inert atmosphere (e.g., in a glovebox) using dry solvents.

-

Reagents:

-

Bis(triphenylphosphine)iminium chloride (PNP⁺Cl⁻).

-

Sodium hydrosulfide (NaHS).

-

Elemental sulfur (S₈).

-

Dry acetone (B3395972).

-

Dry diethyl ether.

-

Nitric oxide (NO) gas.

-

-

Procedure:

-

Prepare a solution of sodium polysulfide (Na₂Sₓ) by reacting NaHS with elemental sulfur in dry acetone.

-

Bubble NO gas through the polysulfide solution. The solution will turn a deep red-orange color, indicating the formation of SSNO⁻.

-

Add a solution of PNP⁺Cl⁻ in dry acetone to the reaction mixture to precipitate the PNP⁺SSNO⁻ salt.

-

The crude product can be recrystallized from a mixture of acetone and diethyl ether to yield red crystals of PNP⁺SSNO⁻.

-

Detection and Quantification of SSNO⁻

UV-Visible Spectroscopy:

-

Instrumentation: A UV-Visible spectrophotometer capable of scanning from at least 300 nm to 600 nm.